3-(4-氯-3,5-二甲基-1H-吡唑-1-基)丙-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

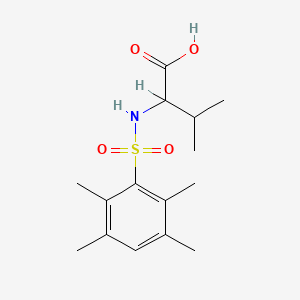

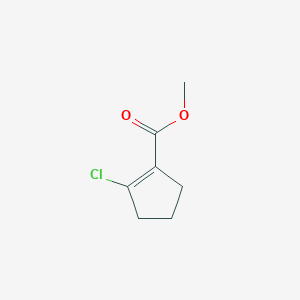

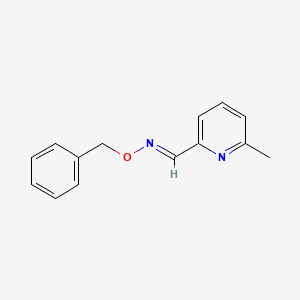

“3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” is a chemical compound with the empirical formula C8H14ClN3 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, pyrazole-based ligands have been prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .

Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazole ring, which is a five-membered ring with two nitrogen atoms. The 3,5-dimethyl-1H-pyrazol-1-yl group is a derivative of pyrazole that contains two methyl substituents .

Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, similar compounds have shown a variety of chemical reactions. For example, pyrazole-based ligands have shown catalytic properties in the oxidation reaction of catechol to o-quinone .

科学研究应用

吡唑衍生物的合成和生物活性:

- Rafah F. Al-Smaisim (2012) 合成了一系列 3,5-二甲基-1H-吡唑衍生物,这些衍生物对四种细菌物种表现出显着的抗菌活性。这项研究突出了这些化合物在开发新型抗菌剂中的潜在用途 (Al-Smaisim, 2012)。

化学库生成和杂环合成:

- G. Roman (2013) 使用衍生自 2-乙酰噻吩的酮类曼尼希碱通过烷基化和闭环反应生成了一系列化合物。这项研究通过提供药物开发的新支架为药物化学领域做出了贡献 (Roman, 2013)。

合成用于配位化学的柔性配体:

- A. Potapov 等人 (2007) 通过在超碱性介质中使吡唑与各种化合物反应,制备了柔性配体,包括双[2-(3,5-二甲基吡唑-1-基)乙基]胺。这些配体在创建新的金属有机框架和配位化合物中具有潜在应用 (Potapov et al., 2007)。

探索新型杂环结构:

- Maria Koyioni 等人 (2014) 研究了 1H-吡唑-5-胺与 Appel 盐的反应,导致形成各种新型杂环化合物。此类研究对于发现具有潜在药物或材料科学应用的新分子至关重要 (Koyioni et al., 2014)。

绿色化学和分子对接研究:

- Faryal Chaudhry 等人 (2017) 使用环保的熔合反应合成了新型吡唑基吡哒嗪胺。其中一种化合物被确定为酵母 α-葡萄糖苷酶的有效抑制剂,证明了该化合物在药物化学中的潜力 (Chaudhry et al., 2017)。

用于医疗应用的聚合物改性:

- H. M. Aly 和 H. L. A. El-Mohdy (2015) 使用各种胺化合物(包括 4-氨基-1,5-二甲基-2-苯基-1,2-二氢吡唑-3-酮)改性了辐射诱导的聚乙烯醇/丙烯酸水凝胶。这些改性聚合物表现出增强的热稳定性和生物活性,使其适用于医疗应用 (Aly & El-Mohdy, 2015)。

未来方向

The future directions for this compound could involve further exploration of its potential uses in various applications. Similar compounds have been used in a wide range of applications, including as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .

属性

IUPAC Name |

3-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3-5,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZXAEULIHCKCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCN)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405826 |

Source

|

| Record name | SBB020532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine | |

CAS RN |

956786-61-1 |

Source

|

| Record name | SBB020532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)